molecular formula C16H16FNO2S B2538152 N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide CAS No. 877650-75-4

N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide

Cat. No.: B2538152
CAS No.: 877650-75-4
M. Wt: 305.37
InChI Key: CAEBCUFSPMSTBK-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a synthetic organic compound that features a fluorophenyl group, a thiophene ring, and an oxane (tetrahydropyran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the oxane ring: Starting from a suitable precursor, the oxane ring can be synthesized through cyclization reactions.

    Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Attachment of the fluorophenyl group: The fluorophenyl group can be attached through nucleophilic aromatic substitution or other suitable methods.

    Formation of the carboxamide group: The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced thiophene derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce reduced thiophene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to proteins, enzymes, or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide
  • N-(3-bromophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide
  • N-(3-methylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide

Uniqueness

N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it distinct from its analogs.

Properties

IUPAC Name

N-(3-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2S/c17-12-3-1-4-13(11-12)18-15(19)16(6-8-20-9-7-16)14-5-2-10-21-14/h1-5,10-11H,6-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEBCUFSPMSTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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